molecular formula C11H11BrClNO2 B1484083 1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloroethan-1-one CAS No. 2091268-15-2

1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloroethan-1-one

Cat. No.: B1484083
CAS No.: 2091268-15-2
M. Wt: 304.57 g/mol
InChI Key: FSJCKYBDTUXGSM-UHFFFAOYSA-N
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Description

1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloroethan-1-one is a useful research compound. Its molecular formula is C11H11BrClNO2 and its molecular weight is 304.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Research has explored the potential biological activities of benzoxazepine derivatives. For example, compounds related to 1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloroethan-1-one have been identified as high-affinity D1 dopamine receptor ligands, indicating their significance in neuropharmacology (Neumeyer et al., 1991). Another study reported on the synthesis and antianaphylactic activity of 1-[(ethoxyamino)methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins, showcasing the compound class's potential in addressing allergic reactions (Tenbrink et al., 1980).

Crystallography and Structural Analysis

Several studies have focused on the crystallographic analysis of benzoxazepine derivatives, revealing diverse supramolecular structures. For instance, different hydrogen-bonded structures were observed in 2-thienyl-substituted tetrahydro-1,4-epoxy-1-benzazepines, demonstrating the influence of peripheral substituents on molecular aggregation (Blanco et al., 2009). Similarly, the crystal structures of new substituted tetrahydro-1-benzazepines with potential antiparasitic activity were described, highlighting their relevance in developing treatments for neglected tropical diseases (Macías et al., 2016).

Synthetic Chemistry

The synthetic methodologies for benzoxazepine derivatives have been extensively studied, providing insights into their chemical properties and potential applications. Research on the process development and scale-up of a benzoxazepine-containing kinase inhibitor underscores the relevance of these compounds in therapeutic applications (Naganathan et al., 2015). Additionally, the synthesis of structural analogues of benzocycloheptenones and their conversion into various derivatives exemplifies the versatility and utility of benzoxazepine frameworks in organic synthesis (Carpenter et al., 1979).

Properties

IUPAC Name

1-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO2/c12-9-1-2-10-8(5-9)7-14(3-4-16-10)11(15)6-13/h1-2,5H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJCKYBDTUXGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)CCl)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloroethan-1-one
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1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloroethan-1-one
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1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloroethan-1-one
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1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloroethan-1-one
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1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloroethan-1-one
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1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloroethan-1-one

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